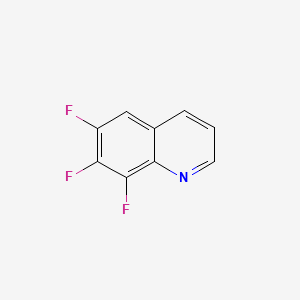
6,7,8-Trifluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8-Trifluoroquinoline is a useful research compound. Its molecular formula is C9H4F3N and its molecular weight is 183.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
6,7,8-Trifluoroquinoline derivatives have shown promising antibacterial properties. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that certain trifluorinated quinolines possess significant antibacterial effects in vitro, making them potential candidates for developing new antibiotics .
Antiviral Properties
Some derivatives of this compound have been investigated for their antiviral activities. Specifically, compounds have been identified as potential therapeutics against viruses such as Ebola and malaria. The mechanism involves inhibiting specific viral enzymes crucial for replication .
Case Study: Antiviral Activity Against Ebola
In a notable study, several 1,7-bis(alkylamino)-quinolino derivatives were synthesized and tested for their efficacy against the Ebola virus. The results indicated that these compounds could inhibit viral replication effectively .
Materials Science
Organic Light-Emitting Diodes (OLEDs)
The electroactive properties of this compound make it suitable for applications in OLED technology. Its incorporation into device structures has been shown to enhance the efficiency of light emission due to the favorable energy levels established by the trifluoromethyl groups .
Table 1: Summary of Applications in Materials Science
| Application | Description | Reference |
|---|---|---|
| OLEDs | Used as electroactive components in OLEDs | |
| Photonic Devices | Enhances light emission efficiency |
Synthetic Organic Chemistry
Synthesis of Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique electronic properties facilitate various reactions, including nucleophilic substitutions and cycloadditions. Researchers have explored its reactivity with different nucleophiles to create complex molecular architectures .
Case Study: Synthesis of Fluorinated Compounds
A systematic study examined the regioselectivity of reactions involving this compound with nitrogen-centered nucleophiles. The findings revealed insights into the reaction pathways and product distributions, which are crucial for designing targeted fluorinated compounds .
Propiedades
Número CAS |
5280-09-1 |
|---|---|
Fórmula molecular |
C9H4F3N |
Peso molecular |
183.13 g/mol |
Nombre IUPAC |
6,7,8-trifluoroquinoline |
InChI |
InChI=1S/C9H4F3N/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h1-4H |
Clave InChI |
HOKAPVMZVHFVPK-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=C(C(=C2N=C1)F)F)F |
SMILES canónico |
C1=CC2=CC(=C(C(=C2N=C1)F)F)F |
Key on ui other cas no. |
5280-09-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















